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Compound of Interest

Compound Name: Crocacin C

Cat. No.: B1236909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Crocacin C, a polyketide natural product isolated from the myxobacterium Chondromyces

crocatus, has garnered significant interest due to its potent antifungal and cytotoxic activities.

The elucidation of its complex stereostructure was a challenging endeavor, relying on a suite of

sophisticated spectroscopic techniques. This technical guide provides a comprehensive

overview of the key spectroscopic data and experimental protocols that were instrumental in

the structural determination of Crocacin C, presented in a clear and accessible format for

researchers in natural product chemistry and drug discovery.

Spectroscopic Data Summary
The structural elucidation of Crocacin C was achieved through the meticulous analysis of data

obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS). The following tables summarize the critical ¹H and ¹³C NMR spectroscopic data, which

were pivotal in assembling the molecular framework and determining the relative

stereochemistry of the molecule. This data is referenced from the original isolation and

structure elucidation publication by Jansen et al. (1999).

Table 1: ¹H NMR Spectroscopic Data for Crocacin C
(CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 5.86 d 9.5

3 6.85 dd 15.0, 9.5

4 6.07 dd 15.0, 7.0

5 5.65 m

6 2.45 m

7 3.75 dq 6.5, 2.5

8 1.75 m

9 3.55 dq 6.5, 4.5

10 1.65 m

11 0.88 d 7.0

12 0.95 d 7.0

13 0.83 d 7.0

14 1.78 s

OMe 3.68 s

NHₐ 6.20 br s

NHₑ 5.55 br s

Table 2: ¹³C NMR Spectroscopic Data for Crocacin C
(CDCl₃)
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Position Chemical Shift (δ, ppm)

1 167.5

2 123.8

3 142.1

4 129.5

5 135.2

6 42.8

7 78.5

8 38.7

9 74.2

10 34.9

11 17.8

12 15.2

13 10.5

14 12.4

OMe 51.5

Mass Spectrometry Data
High-resolution mass spectrometry was crucial for determining the elemental composition of

Crocacin C.

HR-EIMS:m/z 283.1834 (M⁺), calculated for C₁₅H₂₅NO₄: 283.1834

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following sections detail the generalized protocols for the key experiments

used in the structural elucidation of Crocacin C.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified Crocacin C (~5 mg) was dissolved in approximately

0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The solution was filtered into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer

(e.g., 500 MHz or higher).

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse excitation.

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Processing: Fourier transformation, phase correction, and baseline correction were applied.

Chemical shifts were referenced to the residual CHCl₃ signal (δ 7.26 ppm).

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Processing: Fourier transformation with an exponential window function, phase correction,

and baseline correction. Chemical shifts were referenced to the CDCl₃ solvent signal (δ 77.0

ppm).
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2D NMR Spectroscopy (COSY, HMQC/HSQC, HMBC): Standard pulse programs and

parameters were used to establish proton-proton and proton-carbon correlations, which were

essential for assigning the individual signals and connecting the molecular fragments.

High-Resolution Mass Spectrometry (HR-MS)
Instrumentation: A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer

equipped with an electron ionization (EI) source was used.

Sample Introduction: The purified sample was introduced directly into the ion source via a

heated probe.

Ionization: Electron ionization (EI) at 70 eV.

Mass Analysis: The instrument was calibrated using a known reference compound (e.g.,

perfluorokerosene, PFK) to ensure high mass accuracy. The exact mass of the molecular ion

was measured to determine the elemental composition.

Visualization of the Structural Elucidation Workflow
The logical progression of the structural elucidation process, from initial spectroscopic analysis

to the final proposed structure, can be visualized as a workflow.
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Caption: Workflow for the structural elucidation of Crocacin C.

To cite this document: BenchChem. [Unveiling the Structure of Crocacin C: A Spectroscopic
Data Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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